
7-méthoxy-1H-indazole-3-carboxylate de méthyle
Vue d'ensemble
Description
Methyl 7-methoxy-1H-indazole-3-carboxylate, also known as Methyl 7-methoxy-1H-indazole-3-carboxylate, is a useful research compound. Its molecular formula is C10H10N2O3 and its molecular weight is 206.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality Methyl 7-methoxy-1H-indazole-3-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 7-methoxy-1H-indazole-3-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthèse de molécules bioactives
7-méthoxy-1H-indazole-3-carboxylate de méthyle: sert de précurseur dans la synthèse de diverses molécules bioactives. Son noyau indazole est un motif commun dans de nombreux composés pharmacologiquement actifs. Par exemple, il peut être utilisé pour créer des dérivés ayant des propriétés anti-inflammatoires, antitumorales et antibactériennes potentielles .
Recherche en science des matériaux
En science des matériaux, la réactivité de ce composé peut être exploitée pour créer de nouveaux matériaux ayant des propriétés électroniques ou photoniques spécifiques. Sa structure moléculaire permet l'introduction de groupes fonctionnels qui peuvent modifier les caractéristiques physiques d'un matériau .
Synthèse chimique
Le composé est utilisé en synthèse chimique comme bloc de construction pour des molécules plus complexes. Sa réactivité, en particulier dans les solutions alcalines, en fait un composant précieux dans la méthylation des indazoles, conduisant à une variété de produits méthylés.
Chimie analytique
This compound: peut être utilisé en chimie analytique pour le développement de nouvelles méthodes analytiques. Sa structure et ses propriétés bien définies en font un excellent standard pour l'étalonnage des instruments ou le développement de nouvelles méthodes de détection .
Recherche pharmacologique
Ce composé est important dans la recherche pharmacologique pour la découverte de médicaments. C'est un intermédiaire clé dans la synthèse de composés qui sont évalués pour leur potentiel thérapeutique, en particulier dans le traitement de divers cancers .
Chimie agricole
En chimie agricole, les dérivés du This compound peuvent être explorés pour leur utilisation comme pesticides ou herbicides. La réactivité du cycle indazole permet la création de composés qui peuvent interagir avec des cibles biologiques chez les ravageurs .
Analyse Biochimique
Biochemical Properties
Methyl 7-methoxy-1H-indazole-3-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been noted for its potential as an inhibitor of human neutrophil elastase, an enzyme involved in inflammatory processes . The compound’s interaction with this enzyme suggests its potential use in developing anti-inflammatory drugs. Additionally, Methyl 7-methoxy-1H-indazole-3-carboxylate may interact with protein kinase/Akt inhibitors, indicating its role in cell signaling pathways .
Cellular Effects
Methyl 7-methoxy-1H-indazole-3-carboxylate influences various cellular processes. It has been observed to affect cell growth and proliferation, particularly in neoplastic cell lines. The compound can inhibit cell growth at low concentrations, causing a block in the G0–G1 phase of the cell cycle This effect on cell cycle regulation highlights its potential as an anti-cancer agent
Molecular Mechanism
The molecular mechanism of Methyl 7-methoxy-1H-indazole-3-carboxylate involves its binding interactions with biomolecules. It acts as an inhibitor of certain enzymes, such as human neutrophil elastase By binding to the active site of this enzyme, the compound prevents the enzyme from catalyzing its substrate, thereby reducing inflammation
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Methyl 7-methoxy-1H-indazole-3-carboxylate can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that Methyl 7-methoxy-1H-indazole-3-carboxylate remains stable under certain conditions, but its degradation products and their impact on cells require further examination . Long-term exposure to the compound may lead to alterations in cellular processes, but detailed studies are necessary to understand these effects fully.
Dosage Effects in Animal Models
The effects of Methyl 7-methoxy-1H-indazole-3-carboxylate vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as anti-inflammatory or anti-cancer properties. At high doses, it could potentially cause toxic or adverse effects . Threshold effects and the compound’s safety profile need to be thoroughly evaluated in preclinical studies to determine its therapeutic window and potential side effects.
Metabolic Pathways
Methyl 7-methoxy-1H-indazole-3-carboxylate is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism within the body. The compound’s metabolic flux and its impact on metabolite levels are areas of active research . Understanding these pathways is essential for predicting the compound’s pharmacokinetics and optimizing its therapeutic use.
Transport and Distribution
The transport and distribution of Methyl 7-methoxy-1H-indazole-3-carboxylate within cells and tissues are critical for its biological activity. The compound may interact with specific transporters or binding proteins that facilitate its uptake and localization . Its distribution within different tissues can influence its efficacy and safety profile. Studies on the compound’s transport mechanisms are necessary to develop targeted delivery strategies.
Subcellular Localization
Methyl 7-methoxy-1H-indazole-3-carboxylate’s subcellular localization affects its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . Understanding its subcellular distribution is crucial for elucidating its mechanism of action and optimizing its therapeutic potential.
Propriétés
IUPAC Name |
methyl 7-methoxy-2H-indazole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O3/c1-14-7-5-3-4-6-8(7)11-12-9(6)10(13)15-2/h3-5H,1-2H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHDUJTCUPWHNPK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C(NN=C21)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90647226 | |
| Record name | Methyl 7-methoxy-2H-indazole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90647226 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885278-95-5 | |
| Record name | Methyl 7-methoxy-1H-indazole-3-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=885278-95-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 7-methoxy-2H-indazole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90647226 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


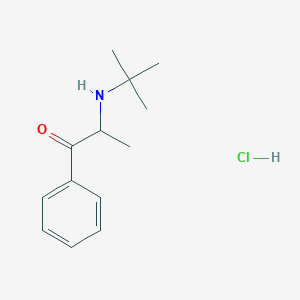


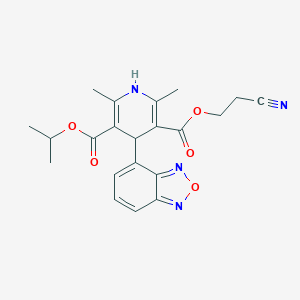
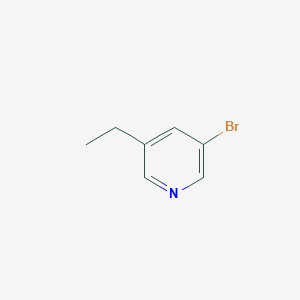




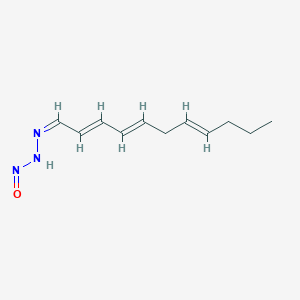
![Pyrrolo[1,2-a]pyrazin-8-ylmethanol](/img/structure/B126822.png)
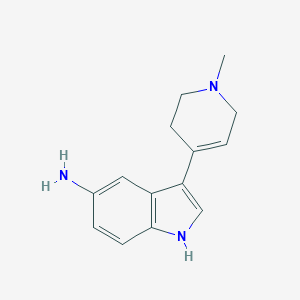
![N-[3-(1,2,3,6-Tetrahydro-1-methyl-4-pyridinyl)-1H-indol-5-yl]-2-thiophenecarboximidamide](/img/structure/B126828.png)

